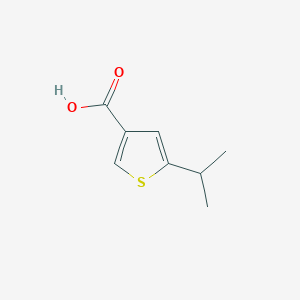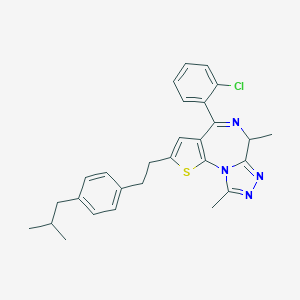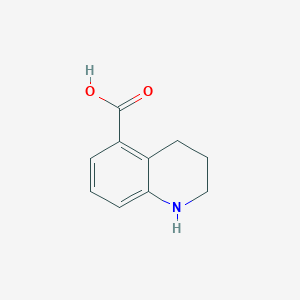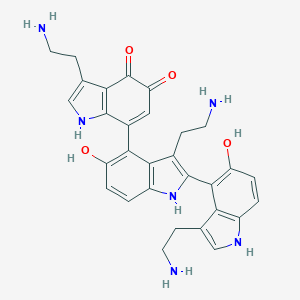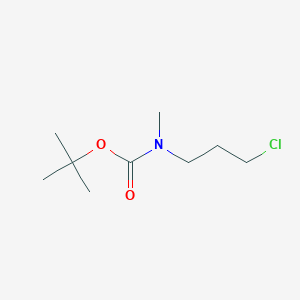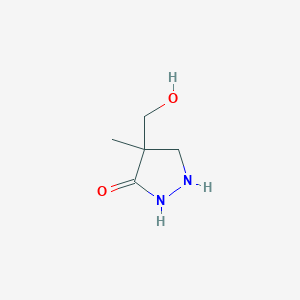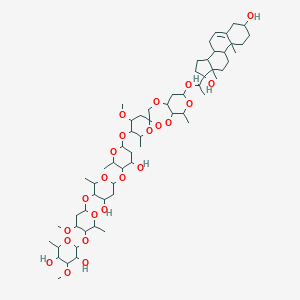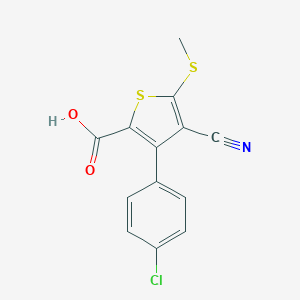
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives has been explored through various methodologies, emphasizing the strategic functionalization of the thiophene core to achieve desired properties. For instance, a method for synthesizing mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate by halogenation and subsequent reactions was described, showcasing the flexibility in modifying thiophene derivatives (Corral & Lissavetzky, 1984). Additionally, the synthesis of 5-acyl-2-amino-3-cyanothiophenes from 3-amino-2-cyanothioacrylamides highlighted the potential for creating polyfunctional thiophene derivatives with significant optoelectronic properties (Lugovik et al., 2017).
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their chemical behavior and potential applications. The study of chlorinated thiophenes provided insights into their tautomeric properties and reactions, offering a deeper understanding of the structural dynamics of such compounds (Skramstad et al., 2000). Furthermore, the molecular structure optimization of a novel 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene demonstrated the importance of structure-property relationships, particularly in the context of electronic characteristics and intramolecular interactions (Mabkhot et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives engage in a variety of chemical reactions, reflecting their versatile chemical nature. Cycloaddition reactions of 3-vinylthiophen with different dienophiles exemplify the reactivity of thiophene systems, leading to the formation of complex structures with potential applications in materials science and organic synthesis (Abarca et al., 1987).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are closely tied to their molecular structures. Investigations into water-soluble polythiophene carboxylic acids revealed significant insights into their solution properties and conformational changes, which are critical for applications in electronics and sensing technologies (Kim et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, of thiophene derivatives are integral to their function and application. The rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes highlighted the potential for direct functionalization of thiophenes, facilitating the synthesis of biaryl scaffolds and demonstrating the utility of thiophene derivatives in complex organic synthesis (Zhang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid and its derivatives are of significant interest in synthetic organic chemistry due to their reactivity and potential for further functionalization. A study by Lethu et al. (2011) explored the synthesis of this compound through aromatic nucleophilic substitutions and palladium-catalyzed reactions. This work demonstrated the compound's utility in generating a library of ester derivatives evaluated for protein farnesyltransferase inhibitory activity, with some showing promising submicromolar activities Lethu, S., & Dubois, J. (2011). Additionally, the synthesis and antimicrobial activity of Schiff bases derived from similar thiophene compounds have been investigated, showing the versatility of thiophene derivatives in developing new antimicrobial agents Arora, M., Saravanan, J., Mohan, S., & Bhattacharjee, S. (2013).
Protein Farnesyltransferase Inhibition
Another critical area of research involves the compound's role as an inhibitor of protein farnesyltransferase, a key enzyme in the post-translational modification of proteins. Lethu, Ginisty, Bosc, and Dubois (2009) discovered that 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene 2-carboxylic acids serve as potent farnesyltransferase inhibitors. Their studies highlighted the potential of these compounds in the treatment of diseases related to protein farnesyltransferase activity, emphasizing the importance of the thiophene ring structure in medicinal chemistry Lethu, S., Ginisty, M., Bosc, D., & Dubois, J. (2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQTQYIJRVXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370948 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | |
CAS RN |
116525-66-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


